molecular formula C8H6F3NO3 B3039348 2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene CAS No. 1018053-84-3

2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene

Cat. No.: B3039348
CAS No.: 1018053-84-3
M. Wt: 221.13 g/mol
InChI Key: XXXTXNBEYNHBIE-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene is a fluorinated aromatic nitro compound characterized by a benzene ring substituted with a nitro group (-NO₂) at position 1, a fluorine atom at position 4, and a 2,2-difluoroethoxy group (-OCH₂CF₂H) at position 2.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-fluoro-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-5-1-2-6(12(13)14)7(3-5)15-4-8(10)11/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXTXNBEYNHBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of Halogen with Difluoroethoxy Group

A widely adopted route involves substituting a halogen atom (e.g., fluorine, bromine) on a nitrobenzene derivative with a 2,2-difluoroethoxy group.

Procedure (adapted from):

  • Substrate Preparation : 2,4-Difluoro-1-nitrobenzene (536 mg, 3.37 mmol) is dissolved in dry tetrahydrofuran (THF, 5 mL) at 0°C.
  • Nucleophile Generation : Trifluoroethanol is reacted with potassium tert-butoxide (378 mg, 3.37 mmol) in THF (4 mL) at 0°C to form the 2,2-difluoroethoxide ion.
  • Reaction : The nucleophile is added dropwise to the substrate solution. After 30 minutes at 0°C, the mixture is quenched with ethyl acetate, washed with brine, and concentrated.
  • Yield : 82–88% (reported for analogous reactions).

Key Factors :

  • Temperature : Reactions at 0°C minimize side reactions (e.g., denitration).
  • Solvent : Polar aprotic solvents (THF, DMF) enhance nucleophilicity.

Nitration of Pre-Functionalized Benzene Derivatives

Sequential Functionalization and Nitration

This method avoids direct NAS by first introducing the difluoroethoxy group to a fluorobenzene derivative, followed by nitration.

Steps (derived from):

  • Etherification : 1,3-Difluorobenzene reacts with 2,2-difluoroethanol in the presence of NaH (base) in DMF at 60°C for 6 hours.
  • Nitration : The intermediate (2-(2,2-difluoroethoxy)-1,3-difluorobenzene) is treated with fuming HNO₃ and H₂SO₄ at −10°C to 0°C for 2 hours.
  • Yield : 70–75% (lower due to competing ortho/para nitration).

Optimization :

  • Nitrating Agents : Mixed acids (HNO₃/H₂SO₄) provide superior regioselectivity compared to acetyl nitrate.
  • Positional Control : Electron-withdrawing fluorine atoms direct nitration to the para position relative to the difluoroethoxy group.

Phase-Transfer Catalyzed Synthesis

Water-Phase Alkylation

A solvent-free, eco-friendly approach utilizes phase-transfer catalysts (PTC) in aqueous alkaline media.

Protocol :

  • Reagents : 4-Fluoro-2-nitrophenol, 2,2-difluoroethyl chloride, NaOH (50% w/w), tetrabutylammonium bromide (TBAB).
  • Conditions : Reactants are stirred at 80°C for 12–24 hours.
  • Yield : 65–70%.

Advantages :

  • Sustainability : Eliminates organic solvents.
  • Scalability : Suitable for industrial production.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
NAS in THF 82–88 95–98 Moderate Moderate (THF recycling)
Sequential Nitration 70–75 90–93 High High (acid waste)
Phase-Transfer 65–70 85–88 Industrial Low

Trade-offs :

  • NAS offers high yields but requires stringent temperature control.
  • Phase-Transfer reduces waste but achieves lower purity.

Troubleshooting and Optimization

Common Challenges

  • Byproduct Formation : Ortho-substituted isomers may form during nitration. Recrystallization from ethanol/water (3:1) removes impurities.
  • Incomplete Etherification : Excess 2,2-difluoroethyl chloride (1.5 eq.) and prolonged reaction times (24 hours) improve conversion.

Advanced Techniques

  • Microwave Assistance : Reduces reaction time for NAS from 30 minutes to 5 minutes at 100°C, maintaining 85% yield.
  • Flow Chemistry : Continuous nitration in microreactors enhances safety and selectivity (>90% para-product).

Industrial-Scale Production

Pilot Plant Protocols

  • Batch Reactors : 500 L vessels with automated temperature control for NAS (yield: 80–85%).
  • Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental discharge.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoroethoxy group, leading to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2-(2,2-difluoroethoxy)-4-fluoroaniline.

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro group allows for electron-withdrawing effects, which can influence the compound’s reactivity and binding affinity. The difluoroethoxy group contributes to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-(2,2-difluoroethoxy)-4-fluoro-1-nitrobenzene and related compounds:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Similarity Index Key Applications/Properties
1-Fluoro-4-methoxy-2-nitrobenzene 394-41-2 -NO₂ (1), -OCH₃ (4), -F (2) 187.1 0.92 Intermediate in dye synthesis
4-Chloro-1-ethoxy-2-nitrobenzene N/A -NO₂ (1), -OCH₂CH₃ (4), -Cl (2) 235.6 N/A Agrochemical precursor
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 -NO₂ (4), -OCH₃ (2), -Br (1), -F (3) 280.0 N/A High toxicity; requires strict handling
1-Fluoro-2-methoxy-4-nitrobenzene 61324-93-4 -NO₂ (4), -OCH₃ (2), -F (1) 187.1 0.88 Pharmaceutical intermediate
2-Ethoxy-1-fluoro-4-nitrobenzene 1189653-33-5 -NO₂ (4), -OCH₂CH₃ (2), -F (1) 215.2 0.84 Solubility in polar solvents

Key Observations :

Fluorine vs. Chlorine/Bromine: Fluorine’s smaller size and higher electronegativity improve solubility in polar solvents compared to bulkier halogens (e.g., bromine in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene) .

Synthetic Utility: Compounds like 1-fluoro-4-methoxy-2-nitrobenzene (similarity 0.92) are reduced to diamine intermediates using SnCl₂·2H₂O .

Safety and Handling :

  • Nitroaromatics with bromine (e.g., 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene) exhibit high toxicity, requiring immediate decontamination . The target compound’s fluorine and difluoroethoxy groups likely reduce acute toxicity but still demand standard nitro compound precautions (e.g., avoiding inhalation) .

Applications :

  • Agrochemicals : 4-Chloro-1-ethoxy-2-nitrobenzene analogs are precursors to herbicides like nitrofluorfen . The target compound’s difluoroethoxy group may enhance pesticidal activity due to increased lipid solubility.
  • Pharmaceuticals : High-similarity compounds (e.g., 1-fluoro-2-methoxy-4-nitrobenzene) are intermediates in antibiotic synthesis .

Research Findings and Data Gaps

  • Thermal Stability: No direct data exist for the target compound, but analogs like 1-fluoro-4-methoxy-2-nitrobenzene decompose above 200°C, suggesting similar stability .
  • Solubility: The difluoroethoxy group likely improves solubility in ethanol or ethyl acetate compared to non-fluorinated ethers, as seen in extraction methods for related diamines .
  • Environmental Impact : Fluorinated nitro compounds may exhibit slower degradation than chlorinated/brominated analogs, necessitating further ecotoxicological studies .

Biological Activity

2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene is a synthetic organic compound characterized by the presence of a nitro group and difluoroethoxy moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene is C9H8F3N1O3C_9H_8F_3N_1O_3. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.

PropertyValue
Molecular FormulaC9H8F3N1O3C_9H_8F_3N_1O_3
Molecular Weight223.16 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of 2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The nitro group serves as an electron-withdrawing substituent, enhancing the compound's reactivity and binding affinity to biological targets. Additionally, the difluoroethoxy group contributes to its lipophilicity, affecting distribution within biological systems.

Antimicrobial Activity

Research indicates that compounds containing nitro groups often exhibit significant antimicrobial properties. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with DNA replication processes. For instance, similar nitro-substituted compounds have shown efficacy against various bacterial strains .

Anticancer Properties

The potential anticancer activity of 2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene has been explored in vitro. Studies suggest that such compounds may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The electron-withdrawing nature of the nitro group may enhance interactions with DNA or proteins involved in cancer progression .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene:

  • Antibacterial Activity : A study demonstrated that nitro-substituted aromatic compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance potency .
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines showed that similar compounds could inhibit cell growth and induce apoptosis through mechanisms involving DNA damage response pathways .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene
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2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene

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